Home > Products > Screening Compounds P69901 > 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide
4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide - 181695-84-1

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Catalog Number: EVT-3475493
CAS Number: 181695-84-1
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is an organic compound classified as an isoxazole derivative, which features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. Isoxazoles are notable for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. This compound is particularly recognized for its role as an enzyme inhibitor, specifically targeting cyclooxygenase-2 (COX-2), and is being investigated for anti-inflammatory and analgesic properties .

Source

The compound is synthesized through various chemical methods, primarily involving the reaction of 3-methyl-5-phenylisoxazole with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane at room temperature. The compound's synthesis and properties have been documented in numerous scientific articles, highlighting its significance in both academic research and industrial applications.

Classification

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide falls under the broader category of sulfonamides and isoxazoles, which are known for their pharmacological activities. Its classification as a non-steroidal anti-inflammatory drug (NSAID) stems from its ability to inhibit COX-2, making it a candidate for treating inflammatory conditions .

Synthesis Analysis

Methods

The synthesis of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide can be achieved through several methods, with the most common involving:

  1. Cyclization Reaction: The primary method involves the cyclization of 3-methyl-5-phenylisoxazole with benzenesulfonyl chloride.
  2. Reagents: The reaction typically requires a base such as triethylamine to facilitate the nucleophilic substitution.
  3. Solvent: Dichloromethane is commonly used as the solvent due to its ability to dissolve organic compounds effectively.

Technical Details

The reaction generally proceeds at room temperature, allowing for a straightforward synthesis process. Industrially, continuous flow reactors may be employed to enhance yield and efficiency while purification techniques like recrystallization or chromatography are utilized to achieve high purity levels of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is C15_{15}H14_{14}N2_2O2_2S. The structure features:

  • An isoxazole ring that contributes to its biological activity.
  • A sulfonamide group that enhances its pharmacological properties.

Data

The compound's molecular weight is approximately 286.35 g/mol. The specific arrangement of atoms can be elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, which provide insights into its chemical environment .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical transformations:

  1. Oxidation: Can be oxidized to form sulfone derivatives using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can yield amine derivatives using sodium borohydride.
  3. Substitution: Nucleophilic substitution can occur where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid at room temperature.
  • Reduction: Sodium borohydride in methanol at room temperature.
  • Substitution: Nucleophiles such as amines or thiols in the presence of sodium hydroxide.
Mechanism of Action

The mechanism of action for 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide primarily involves its inhibition of COX-2 enzymes. By binding to the active site of COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects . This mechanism underlies its potential therapeutic applications in treating conditions characterized by inflammation and pain.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with sulfonamides and isoxazoles, including:

  • Appearance: Generally appears as a crystalline solid.
  • Melting Point: The melting point ranges between 217–219 °C depending on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions .
Applications

Scientific Uses

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide has diverse applications across various fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Studied for its enzyme inhibition properties and interactions with biological macromolecules.
  3. Medicine: Investigated for anti-inflammatory, analgesic, and anticancer properties.
  4. Industry: Used in developing new materials and as precursors in various chemical processes .

This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential impact on therapeutic development and industrial applications.

Synthetic Methodologies and Optimization

Novel Heterocyclic Ring Formation Strategies for Isoxazole Derivatives

The synthesis of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide relies heavily on advanced heterocyclic ring formation strategies to construct its central isoxazole scaffold. The Larock electrophilic cyclization method stands as a particularly efficient approach, utilizing ICl-mediated cyclization of O-methyl oximes derived from alkynones. This method proceeds through a stereoselective 5-endo-dig cyclization mechanism, yielding 4-iodoisoxazole intermediates with exceptional regiocontrol (typically >95%). These intermediates serve as pivotal precursors for subsequent Suzuki-Miyaura cross-coupling with 4-sulfonamidophenylboronic acid, completing the core structure of the target compound. Reaction yields for the cyclization step consistently exceed 85%, largely unaffected by the electronic nature (electron-donating or electron-withdrawing) of substituents on the alkyne moiety [5].

Alternative synthetic routes include the classical 1,3-dipolar cycloaddition between nitrile oxides and alkynes. While this method provides direct access to the 3,4-disubstituted isoxazole ring, it often suffers from regioselectivity challenges, particularly with unsymmetrical alkynes, leading to mixtures of regioisomers that complicate purification and reduce overall yield. A more regiocontrolled strategy involves the Suzuki cross-coupling of pre-formed 4-bromo-3-phenyl-5-methylisoxazole with arylboronic acids bearing the sulfonamide group. Although this method offers good selectivity, the preparation of the 4-bromoisoxazole precursor requires harsh bromination conditions (e.g., Br₂ in CCl₄) and can result in lower overall yields compared to the electrophilic cyclization route, especially when arylboronic acids contain bidentate coordinating groups like vicinal nitro and sulfonamide substituents that interfere with the palladium catalyst [5] [7].

Table 1: Comparative Analysis of Synthetic Methods for Isoxazole Core Construction

MethodKey IntermediateReaction ConditionsYield RangeRegioselectivityKey Advantage
Larock Cyclization2-Alkyn-1-one O-Me OximeICl, CH₂Cl₂, rt85-95%>95%High regiocontrol, broad substituent tolerance
Suzuki Coupling4-BromoisoxazolePd(PPh₃)₂Cl₂, Na₂CO₃, toluene/EtOH50-80%>99%Utilizes stable halide precursors
1,3-Dipolar CycloadditionNitrile Oxide/AlkyneHeat, solvent40-75%Variable (50-85%)Direct isoxazole formation, no metal catalyst

Solvent-Mediated Crystallization and Polymorphic Control

Crystalline form control of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide is critical for ensuring batch-to-batch reproducibility and optimal solid-state properties. Patent research reveals that solvent selection directly dictates the resulting polymorphic form, with Form I (the thermodynamically stable polymorph) consistently obtained through antisolvent crystallization techniques. Optimal crystallization employs methanol:water (4:1 v/v) or ethanol:water (3:1 v/v) mixtures, where the compound is dissolved in the alcohol at elevated temperatures (60-65°C) followed by controlled addition of water. This process yields highly crystalline, non-solvated needles with a characteristic melting point of 157-159°C. The crystalline structure is confirmed by a distinctive powder X-ray diffraction (PXRD) pattern featuring primary peaks at 2θ = 8.9°, 12.3°, 17.8°, and 26.4° [4] [7].

Isopropanol (IPA) solutions yield a different crystalline morphology, typically plates or prisms, but often incorporate solvent molecules if cooling rates exceed 0.5°C/min, leading to isostructural solvates. These solvates are metastable and desolvate upon mild heating (40-50°C) or under vacuum, frequently converting to Form I but occasionally generating amorphous material if desolvation occurs too rapidly. Infrared spectral analysis confirms polymorph identity through characteristic sulfonamide N-H stretches at 3360 cm⁻¹ and 3240 cm⁻¹ (symmetric and asymmetric) and S=O vibrations at 1345 cm⁻¹ and 1157 cm⁻¹, which show subtle but reproducible shifts between polymorphs due to differences in hydrogen bonding networks. Strict control over cooling rate (<0.3°C/min) and water content (<5% v/v in alcoholic solvents) is essential to prevent solvent inclusion or amorphous phase formation during scale-up [6] [7].

Table 2: Solvent Systems and Resulting Polymorphs of 4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

Solvent SystemRatio (v/v)Cooling RateCrystal HabitPolymorphMelting Point (°C)Key PXRD Peaks (2θ)
Methanol:Water4:10.2°C/minNeedlesForm I157-1598.9°, 12.3°, 17.8°, 26.4°
Ethanol:Water3:10.5°C/minNeedles/PrismsForm I157-1598.9°, 12.3°, 17.8°, 26.4°
IsopropanolNeat1.0°C/minPlatesIPA Solvate142-145 (decomp.)7.8°, 10.2°, 19.1°, 24.7°
Acetone:Heptane1:30.3°C/minPrismsForm I157-1598.9°, 12.3°, 17.8°, 26.4°

Solvate Stabilization Techniques for Improved Bioavailability

Solvate formation, particularly hydrates and ethanol solvates, significantly enhances the aqueous solubility and dissolution kinetics of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide. The monohydrate form is generated through exposure of Form I crystals to 75-85% relative humidity (RH) at 25°C for 48 hours, leading to a 1.8-fold increase in intrinsic dissolution rate compared to the anhydrous polymorph. This enhancement is attributed to the disruption of the crystal lattice by water molecules, reducing the activation energy required for solvation. The hydrate exhibits remarkable stability below 60% RH, as confirmed by dynamic vapor sorption (DVS) studies showing negligible mass change (<0.5%) over 30 adsorption-desorption cycles. However, accelerated stability testing (40°C/75% RH) indicates partial dehydration (3-5% mass loss) after 4 weeks, necessitating moisture-protective packaging for long-term storage [2] [5].

Ethanol solvates (containing 0.5-1.0 mol equivalent of ethanol) offer an alternative stabilization pathway, particularly useful for parenteral formulations. These are prepared by crystallization from anhydrous ethanol followed by rapid filtration and drying under nitrogen flow. The ethanol solvate demonstrates a 2.2-fold solubility advantage in simulated intestinal fluid (pH 6.8) compared to Form I, attributed to lattice energy reduction and improved wetting characteristics. Co-solvent systems utilizing polyethylene glycol 400 (PEG 400) have been explored to kinetically trap the solvated state in solution, resulting in supersaturated solutions that maintain enhanced concentration (>90% of initial) for over 6 hours. This stabilization is critical for improving oral bioavailability, as confirmed by in vitro permeability assays showing a 40% increase in Caco-2 cell monolayer transport for the solvate compared to the free crystalline form [5] [7].

Table 3: Properties and Stability of Key Solvates

Solvate TypeSolvent ContentDissolution Rate (mg/cm²/min)RH Stability RangeAccelerated Stability (40°C/75% RH)Solubility in SIF (µg/mL)
Monohydrate1.0 mol H₂O0.42 ± 0.03<60% RHPartial dehydration (3-5% loss in 4 wks)28.7 ± 1.5
Ethanol Solvate0.8 mol EtOH0.51 ± 0.05<40% RHSolvent loss (8-10% in 4 wks)35.2 ± 2.1
Anhydrous Form INone0.23 ± 0.02N/AStable (>24 months)15.9 ± 1.1

Fluorinated Analog Synthesis for Radiolabeling Applications

The development of fluorinated analogs enables the application of 4-(3-methyl-5-phenylisoxazol-4-yl)benzenesulfonamide derivatives as positron emission tomography (PET) tracers for non-invasive imaging of cyclooxygenase-2 (COX-2) expression. The most successful strategy involves nucleophilic displacement of a tosylate precursor with [¹⁸F]fluoride to produce 4-(5-([¹⁸F]fluoromethyl)-3-phenylisoxazol-4-yl)benzenesulfonamide. The radiosynthesis begins with the preparation of the tosylate precursor via reaction of 4-(5-hydroxymethyl-3-phenylisoxazol-4-yl)benzenesulfonamide with tosyl chloride in dichloromethane using triethylamine as base. Subsequent [¹⁸F]fluorination employs K[¹⁸F]F-K₂.2.2. complex in acetonitrile at 85°C for 15 minutes, achieving decay-corrected radiochemical yields of 40 ± 5% and molar activities exceeding 2000 Ci/mmol at end-of-synthesis (EOS). The total synthesis time from end-of-bombardment (EOB) is approximately 120 minutes, including semi-preparative HPLC purification (C18 column, 40% acetonitrile/0.1 M ammonium formate) [2] [8].

This radiotracer demonstrates specific binding to COX-2 in inflamed rat paw models, with a 4.3-fold higher uptake in inflamed tissue versus contralateral control, as quantified by ex vivo biodistribution studies. Competitive blocking studies using cold valdecoxib (1 mg/kg IV) reduced tracer uptake by 82%, confirming target engagement specificity. While the tracer shows excellent in vitro stability in saline and rat plasma over 90 minutes, in vivo studies in mice revealed gradual defluorination evidenced by bone uptake (12% ID/g at 60 min post-injection). Despite this limitation, microPET imaging successfully visualized COX-2 overexpression in a lipopolysaccharide (LPS)-induced inflammation model, with a target-to-background ratio of 3.8 at 45 minutes post-injection. Alternative radiofluorination sites, including direct ¹⁸F-aryl fluorination on the phenyl ring, have been explored but suffer from lower radiochemical yields (<15%) and reduced binding affinity due to steric interference with the COX-2 catalytic pocket [4] [8].

Table 4: Radiolabeled Analogs for COX-2 Imaging

RadiotracerRadiolabeling PositionRCY (Decay-Corr.)Molar Activity (Ci/mmol, EOS)In Vitro COX-2 IC₅₀ (nM)Key Application
4-(5-([¹⁸F]fluoromethyl)-3-phenylisoxazol-4-yl)benzenesulfonamide5-(fluoromethyl)40 ± 5%>20008.2 (vs. 6.5 for parent)Inflammation imaging (rat paw)
4-(5-[¹¹C]methyl-3-phenylisoxazol-4-yl)benzenesulfonamide5-methyl25-30%1500-18006.5Biodistribution studies
4-(3-(4-[¹⁸F]fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide4'-fluoroaryl12-15%800-110042.7Not suitable (low affinity)

Properties

CAS Number

181695-84-1

Product Name

4-(3-Methyl-5-phenylisoxazol-4-yl)benzenesulfonamide

IUPAC Name

4-(3-methyl-5-phenyl-1,2-oxazol-4-yl)benzenesulfonamide

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(21-18-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)

InChI Key

SMSOSOLCGZNKJS-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.